molecular formula C30H46O8 B1180620 8-Hydroxyodoroside A CAS No. 176519-75-8

8-Hydroxyodoroside A

Cat. No.: B1180620
CAS No.: 176519-75-8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

8-Hydroxyodoroside A is intended for research and development use only and is not for medicinal, household, or other use . In case of accidental ingestion or inhalation, it is advised to move the victim into fresh air, give oxygen if breathing is difficult, give artificial respiration if not breathing, and consult a doctor immediately .

Biochemical Analysis

Biochemical Properties

8-Hydroxyodoroside A plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been identified as an antitumor agent, interacting with compounds such as nerigoside, oleandrigenin, sarmentoside, oleaside A, oleandrin, narciclasine, trans-dihydronarciclasine, and bisdeoxynarciclasine . These interactions suggest that this compound may influence various biochemical pathways, potentially inhibiting or activating specific enzymes and altering protein functions.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, its antitumor properties suggest that it may interfere with cellular proliferation and apoptosis pathways, thereby inhibiting cancer cell growth . Additionally, this compound may modulate oxidative stress responses, further influencing cellular health and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been observed to form complexes with metal ions such as Cu2+, Zn2+, Bi2+, Mn2+, Mg2+, Cd2+, Ni2+, Fe3+, and Al3+, which may contribute to its biological activity . These interactions can lead to the modulation of enzyme activities and the regulation of gene expression, ultimately affecting cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can be stored as a powder at -20°C for up to three years and at 4°C for up to two years . In solution, it remains stable at -80°C for six months and at -20°C for one month . These storage conditions are essential for maintaining its efficacy in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as antitumor activity, without significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal physiological processes . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. It has been identified as a biomarker for oxidative stress, indicating its role in oxidative damage and DNA repair processes . The compound’s interactions with metabolic enzymes can lead to changes in metabolite concentrations, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, the compound may be transported via specific membrane transporters and distributed to target tissues where it exerts its biological effects . Understanding these transport mechanisms is essential for elucidating the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it interacts with specific biomolecules and modulates cellular processes . The subcellular localization of this compound is a critical factor in understanding its mechanism of action and therapeutic potential.

Chemical Reactions Analysis

8-Hydroxyodoroside A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dry chemical, carbon dioxide, and alcohol-resistant foam . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different hydroxylated derivatives, while reduction reactions could lead to the formation of dehydro derivatives.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 8-Hydroxyodoroside A can be achieved through a multi-step process involving protection, oxidation, and deprotection reactions.", "Starting Materials": [ "Oodoroside A", "Methanol", "Sodium hydroxide", "Hydrogen peroxide", "Acetic anhydride", "Pyridine", "Methanesulfonic acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Protect the hydroxyl group of Oodoroside A using acetic anhydride and pyridine to obtain the acetyl derivative.", "Oxidize the protected Oodoroside A using hydrogen peroxide in methanol to obtain the corresponding lactone.", "Deprotect the lactone using methanesulfonic acid in ethyl acetate to obtain the diol intermediate.", "Treat the diol intermediate with sodium bicarbonate in water to obtain 8-Hydroxyodoroside A." ] }

CAS No.

176519-75-8

Molecular Formula

C30H46O8

Molecular Weight

0

Appearance

Powder

Synonyms

8-Hydroxyodoroside A

Origin of Product

United States

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